3-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide
Description
3-Chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide is a substituted benzamide derivative characterized by a central carboxamide group linking two aromatic systems. The molecule features a 3-chlorobenzene ring attached to an aniline moiety substituted with a cyano group at the 3-position and a 2-methylphenylsulfanyl group at the 4-position.
Properties
IUPAC Name |
3-chloro-N-[3-cyano-4-(2-methylphenyl)sulfanylphenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS/c1-14-5-2-3-8-19(14)26-20-10-9-18(12-16(20)13-23)24-21(25)15-6-4-7-17(22)11-15/h2-12H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKHNQPXGXHRND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-cyano-4-[(2-methylphenyl)sulfanyl]aniline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfoxide or sulfone derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
3-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano and sulfanyl groups are particularly important for binding interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Key Observations :
Chlorine Position: The number and position of chlorine atoms significantly influence molecular weight and steric effects. For example, dichloro derivatives (e.g., ) exhibit higher molecular weights (~413 g/mol) compared to mono-chloro analogs (e.g., ).
Lipophilicity : The XLogP3 value of 3.6 for the methylsulfanyl analog () suggests moderate lipophilicity, while bulkier groups (e.g., methylphenylsulfanyl) likely increase LogP further, impacting membrane permeability.
Physicochemical and Functional Implications
- Melting/Boiling Points : Predicted boiling points for dichloro derivatives exceed 500°C (), consistent with their higher molecular weights and aromaticity.
- Acidity/Basicity: The cyano group (pKa ~11.16 in ) may enhance hydrogen-bond acceptor capacity, while the carboxamide acts as a donor.
- However, explicit activity data are unavailable in the evidence.
Biological Activity
3-Chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide, also known by its CAS number 306980-78-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.
Structural Formula
The compound features a complex structure that includes:
- A chloro group
- A cyano group
- A sulfanyl group attached to a methylphenyl moiety
This unique arrangement contributes to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClN3OS |
| Molecular Weight | 345.84 g/mol |
| CAS Number | 306980-78-9 |
| Solubility | Soluble in DMSO |
The primary mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has shown potential in modulating receptors associated with various biological processes, including inflammation and cancer progression.
Anticancer Activity
Recent studies have indicated that this compound may have significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells.
- Mechanistic Insights : The anticancer effect is attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It exhibited inhibitory effects against various pathogenic bacteria, suggesting potential applications in treating bacterial infections.
- Fungal Activity : Preliminary data indicate antifungal activity, warranting further investigation into its use as an antifungal agent.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound on MCF-7 and A549 cell lines. The results showed:
- IC50 Values : The compound had IC50 values of 12 µM for MCF-7 and 15 µM for A549 cells.
- Mechanisms : Flow cytometry analysis revealed increased apoptosis rates and disruption of mitochondrial membrane potential.
Study 2: Antimicrobial Properties
In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Candida albicans:
- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 32 µg/mL against S. aureus and 64 µg/mL against C. albicans.
- : These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
